Technical Whitepaper: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone
Technical Whitepaper: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone
The following technical guide provides an in-depth analysis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone , a high-value heterocyclic building block used in modern drug discovery.
Classification: Fluorinated Heterocyclic Intermediate Primary Application: Medicinal Chemistry (Fragment-Based Drug Discovery, Kinase/Protease Inhibitors)
Executive Summary
1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 886364-53-0) is a bifunctional pyridine scaffold characterized by a highly electrophilic trifluoroacetyl group at the C2 position and a reactive bromine handle at the C4 position.[1] This unique substitution pattern makes it a "linchpin" intermediate: the trifluoromethyl ketone (TFMK) moiety serves as a transition-state mimic for serine proteases or a precursor to chiral trifluoromethylated alcohols, while the C4-bromide allows for late-stage diversification via palladium-catalyzed cross-coupling.
Chemical Profile & Physical Properties[1][2][3]
| Property | Data | Note |
| IUPAC Name | 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
| CAS Number | 886364-53-0 | Verified |
| Molecular Formula | C₇H₃BrF₃NO | |
| Molecular Weight | 253.99 g/mol | |
| Appearance | Pale yellow solid or oil | Hygroscopic; often exists as a hydrate |
| Boiling Point | ~267°C (Predicted) | |
| Solubility | DCM, THF, Ethyl Acetate | Reacts with protic solvents (water/alcohols) |
| Stability | Moisture Sensitive | Forms stable gem-diol (hydrate) in air |
Synthetic Utility & Reactivity
The compound's utility stems from its orthogonal reactivity. The electron-deficient pyridine ring activates the C4-bromide for oxidative addition, while the trifluoroacetyl group is highly susceptible to nucleophilic attack, often requiring protection (as a hydrate or acetal) during harsh coupling conditions.
Synthesis Strategy: Regioselective Lithiation
The most robust synthetic route utilizes 2,4-dibromopyridine . Due to the inductive effect of the pyridine nitrogen, the C2-bromide is significantly more labile towards halogen-metal exchange than the C4-bromide.
Protocol Logic:
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Cryogenic Exchange: At -78°C, n-Butyllithium performs a selective Lithium-Halogen exchange at C2.
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Electrophile Trapping: The resulting 4-bromo-2-lithiopyridine species is trapped with ethyl trifluoroacetate.
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Acidic Quench: Prevents over-addition and liberates the ketone.
Visualization of Synthesis & Reactivity
The following diagram illustrates the synthesis pathway and downstream transformations.
Figure 1: Synthesis from 2,4-dibromopyridine and orthogonal reactivity pathways.[2][3][4]
Detailed Experimental Protocol
Note: This protocol is a standardized adaptation based on the reactivity of dihalopyridines.
Preparation of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone
Reagents:
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2,4-Dibromopyridine (1.0 eq)
-
n-Butyllithium (1.05 eq, 2.5 M in hexanes)
-
Ethyl trifluoroacetate (1.2 eq)
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Anhydrous THF (Solvent)
-
Diethyl ether (Extraction)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.
-
Dissolution: Dissolve 2,4-dibromopyridine (10 mmol) in anhydrous THF (50 mL) and cool the solution to -78°C using a dry ice/acetone bath. Critical: Efficient cooling ensures regioselectivity for C2 over C4.
-
Exchange: Dropwise add n-BuLi (10.5 mmol) over 15 minutes via syringe pump. The solution will typically turn deep yellow/orange, indicating the formation of the 2-lithio species. Stir for 30 minutes at -78°C.
-
Trapping: Add ethyl trifluoroacetate (12 mmol) dropwise. Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL).
-
Workup: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
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Observation: The product may co-elute with its hydrate form.
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Handling & Stability: The Hydrate Factor
Trifluoromethyl ketones (TFMKs) are notorious for their high electrophilicity.
-
Hydration: In the presence of atmospheric moisture, the C=O bond reacts to form a gem-diol (hydrate):
-
Implication: Analytical data (NMR) often shows a mixture of ketone and diol. The hydrate is generally a stable, white solid, whereas the free ketone is an oil.
-
Dehydration: To recover the pure ketone, reflux the hydrate in toluene with a Dean-Stark trap or treat with molecular sieves before use in anhydrous reactions.
Applications in Drug Discovery[7]
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Covalent Inhibitors: The trifluoroacetyl group can form reversible covalent bonds with active site serine residues (e.g., in serine proteases or esterases), making this scaffold a potent warhead for enzyme inhibitors.
-
Chiral Building Blocks: Asymmetric reduction of the ketone yields chiral 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol, a motif found in potentiators for CFTR (Cystic Fibrosis Transmembrane Conductance Regulator).
References
- Synthesis of Halopyridines: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Trifluoroacetylation Protocols: Larsen, J. et al. (2008). "Synthesis of Trifluoromethyl Ketones." Journal of Organic Chemistry. Link
-
Product Identification: PubChem CID 72212214 (Isomer Reference for properties). Link
-
Safety Data: Fisher Scientific SDS for Bromopyridines. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone | C7H3BrF3NO | CID 71301925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
